1-(3-Methyl-1,2,4-thiadiazol-5-yl)azepane
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Overview
Description
1-(3-Methyl-1,2,4-thiadiazol-5-yl)azepane is a heterocyclic compound that features a thiadiazole ring fused with an azepane ring. The presence of sulfur and nitrogen atoms in the thiadiazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)azepane typically involves the reaction of 3-methyl-1,2,4-thiadiazole with azepane under specific conditions. One common method involves the use of hydrazonoyl halides, which react with potassium thiocyanate, thiosemicarbazide, or carbon disulfide to form the thiadiazole ring . The azepane ring is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-1,2,4-thiadiazol-5-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azepane ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(3-Methyl-1,2,4-thiadiazol-5-yl)azepane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)azepane involves its interaction with biological targets such as enzymes and DNA. The thiadiazole ring can intercalate with DNA, disrupting its replication and transcription processes . Additionally, the compound can inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A five-membered ring containing sulfur and nitrogen atoms, similar to the thiadiazole ring in 1-(3-Methyl-1,2,4-thiadiazol-5-yl)azepane.
1,2,4-Thiadiazole: Another isomer of thiadiazole with different nitrogen atom positions.
Azepane: A seven-membered nitrogen-containing ring, similar to the azepane ring in the compound.
Uniqueness
This compound is unique due to the combination of the thiadiazole and azepane rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
5-(azepan-1-yl)-3-methyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-8-10-9(13-11-8)12-6-4-2-3-5-7-12/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSLKSDBWDZRHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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